An In-depth Technical Guide to 4-(2-Bromoethyl)piperidine: A Versatile Building Block in Modern Drug Discovery
An In-depth Technical Guide to 4-(2-Bromoethyl)piperidine: A Versatile Building Block in Modern Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the piperidine scaffold stands as a "privileged structure," a testament to its recurring presence in a vast array of biologically active compounds and approved pharmaceuticals. Its conformational flexibility and capacity for diverse molecular interactions make it an invaluable component in the design of novel therapeutics. Among the numerous functionalized piperidine derivatives, 4-(2-Bromoethyl)piperidine has emerged as a particularly strategic building block. The presence of a reactive bromoethyl group appended to the robust piperidine core provides a bifunctional handle for medicinal chemists to elaborate complex molecular architectures. This guide offers an in-depth exploration of the chemical structure, physical properties, synthesis, and applications of 4-(2-Bromoethyl)piperidine, with a particular focus on its hydrobromide salt, the most commonly utilized form in synthetic chemistry.
Chemical Structure and Physicochemical Properties
4-(2-Bromoethyl)piperidine is a heterocyclic amine featuring a six-membered piperidine ring substituted at the 4-position with a bromoethyl side chain. The free base is often less stable and is typically handled as its hydrobromide or hydrochloride salt to enhance stability and ease of handling. This guide will primarily focus on the hydrobromide salt.
The fundamental structure of 4-(2-Bromoethyl)piperidine is depicted below:
Caption: Logical relationship of the structural components of 4-(2-Bromoethyl)piperidine.
A comprehensive summary of the key physicochemical properties of 4-(2-Bromoethyl)piperidine and its hydrobromide salt is presented in the following table:
| Property | Value | Source(s) |
| Chemical Name | 4-(2-Bromoethyl)piperidine | PubChem |
| Synonyms | Piperidine, 4-(2-bromoethyl)- | PubChem |
| Molecular Formula (Free Base) | C₇H₁₄BrN | PubChem[1] |
| Molecular Weight (Free Base) | 192.10 g/mol | PubChem[1] |
| CAS Number (Free Base) | 61472-13-7 | Parchem[2] |
| Chemical Name (Hydrobromide) | 4-(2-Bromoethyl)piperidine hydrobromide | AChemBlock |
| Molecular Formula (Hydrobromide) | C₇H₁₅Br₂N | AChemBlock |
| Molecular Weight (Hydrobromide) | 273.01 g/mol | AChemBlock |
| CAS Number (Hydrobromide) | 69712-10-3 | AChemBlock |
| Appearance | White to off-white crystalline solid | Benchchem[3] |
| Melting Point (Hydrobromide) | 145.5 - 148.0 °C | Benchchem[3] |
| Solubility | Soluble in polar organic solvents | EvitaChem[4] |
Expert Insight on Melting Point Determination: The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range, as observed for recrystallized 4-(2-Bromoethyl)piperidine hydrobromide (146.0 - 148.0 °C), is indicative of high purity.[3] Conversely, a broad and depressed melting range suggests the presence of impurities, which could include residual starting materials or by-products from the synthesis.[3] Therefore, meticulous purification, typically through recrystallization, is paramount to obtaining a reliable and sharp melting point.
Synthesis of 4-(2-Bromoethyl)piperidine Hydrobromide
The synthesis of 4-(2-Bromoethyl)piperidine hydrobromide is most commonly achieved through the reaction of a suitable piperidine precursor with a C2-bromo source. A well-established method involves the conversion of 4-piperidineethanol to the target compound. The following protocol is a representative procedure adapted from established synthetic methodologies for similar bromoalkylamines.
Experimental Protocol: Synthesis of 4-(2-Bromoethyl)piperidine Hydrobromide
Caption: Workflow for the synthesis of 4-(2-Bromoethyl)piperidine hydrobromide.
Step-by-Step Methodology:
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Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 100 mL of 48% aqueous hydrobromic acid. Cool the flask in an ice bath.
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Addition of Starting Material: Slowly add 25.0 g (0.193 mol) of 4-piperidineethanol to the cooled hydrobromic acid with continuous stirring.
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Reflux: Once the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Maintain a gentle reflux for 18-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath for 2-3 hours to facilitate precipitation. Collect the resulting solid by vacuum filtration and wash the filter cake with two portions of cold acetone (2 x 50 mL).
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Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, to yield 4-(2-Bromoethyl)piperidine hydrobromide as a white to off-white crystalline solid.[3]
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Drying: Dry the purified product under vacuum at a temperature not exceeding 50 °C.
Causality Behind Experimental Choices: The use of a large excess of hydrobromic acid serves as both the reagent and the solvent, driving the reaction to completion. The reflux condition provides the necessary activation energy for the nucleophilic substitution of the hydroxyl group by bromide. Cooling the reaction mixture post-reaction decreases the solubility of the product, maximizing its precipitation and yield. Washing with a non-polar solvent like acetone helps to remove any residual starting material and other organic impurities.
Applications in Drug Discovery: A Key Intermediate for σ1 Receptor Ligands
4-(2-Bromoethyl)piperidine is a valuable precursor in the synthesis of a variety of pharmacologically active molecules. Its bifunctional nature allows for the introduction of the piperidine moiety into a target structure via the reactive bromoethyl group. A prominent application is in the development of ligands for the sigma-1 (σ1) receptor, which is implicated in a range of neurological and psychiatric disorders.
A series of novel σ1 receptor ligands with a 4-(2-aminoethyl)piperidine scaffold have been synthesized and evaluated for their potential therapeutic applications.[5][6] The synthesis of these compounds often involves the alkylation of a primary or secondary amine with 4-(2-bromoethyl)piperidine or a protected version thereof.
Illustrative Synthetic Pathway:
The following diagram illustrates a generalized synthetic route to a σ1 receptor ligand, highlighting the role of a 4-(2-bromoethyl)piperidine derivative.
Caption: Synthetic pathway to a σ1 receptor ligand using a 4-(2-bromoethyl)piperidine derivative.
This synthetic strategy allows for the systematic modification of the "R" group on the amine nucleophile, enabling the exploration of structure-activity relationships (SAR) and the optimization of ligand binding affinity and selectivity for the σ1 receptor.[5][6]
Spectroscopic Characterization
The structural elucidation and confirmation of 4-(2-Bromoethyl)piperidine and its derivatives are routinely performed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
¹H NMR Spectroscopy:
The proton NMR spectrum of 4-(2-Bromoethyl)piperidine hydrobromide is expected to exhibit characteristic signals corresponding to the protons of the piperidine ring and the bromoethyl side chain.
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Piperidine Ring Protons: The protons on the piperidine ring will appear as a series of complex multiplets in the upfield region of the spectrum, typically between 1.2 and 3.5 ppm. The protons on the carbons adjacent to the nitrogen atom (C2 and C6) will be the most deshielded.
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Bromoethyl Side Chain Protons: The methylene protons of the ethyl group will appear as two distinct signals. The protons on the carbon adjacent to the bromine atom (-CH₂-Br) are expected to be the most downfield, appearing as a triplet around 3.4-3.6 ppm. The protons on the carbon adjacent to the piperidine ring (-CH₂-) will likely appear as a quartet or a complex multiplet around 1.8-2.0 ppm.
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N-H Proton: The proton on the nitrogen atom of the piperidine ring (in the hydrobromide salt) will appear as a broad singlet, the chemical shift of which can be variable and dependent on the solvent and concentration.
¹³C NMR Spectroscopy:
The carbon-13 NMR spectrum provides information on the number of unique carbon environments in the molecule.
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Piperidine Ring Carbons: The carbons of the piperidine ring are expected to resonate in the range of 25-50 ppm. The carbons adjacent to the nitrogen (C2 and C6) will be slightly more downfield than the other ring carbons.
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Bromoethyl Side Chain Carbons: The carbon atom bonded to the bromine (-CH₂-Br) will be significantly deshielded and is expected to appear around 30-35 ppm. The other carbon of the ethyl group (-CH₂-) will resonate at a slightly higher field.
Infrared (IR) Spectroscopy:
The IR spectrum of 4-(2-Bromoethyl)piperidine hydrobromide will show characteristic absorption bands corresponding to the various functional groups present.
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N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ is characteristic of the N-H stretching vibration of the secondary amine salt.
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C-H Stretch: Strong absorption bands in the region of 2850-3000 cm⁻¹ are due to the C-H stretching vibrations of the methylene groups in the piperidine ring and the ethyl side chain.
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C-Br Stretch: A medium to strong absorption band in the fingerprint region, typically between 500 and 700 cm⁻¹, can be attributed to the C-Br stretching vibration.
Mass Spectrometry (MS):
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule. For 4-(2-Bromoethyl)piperidine, electron ionization (EI) would likely lead to the following key fragments:
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Molecular Ion (M⁺): A peak corresponding to the molecular weight of the free base (191/193 m/z due to the isotopes of bromine) may be observed.
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Base Peak: The base peak is often the most stable fragment. For piperidine derivatives, alpha-cleavage (cleavage of the bond adjacent to the nitrogen) is a common fragmentation pathway, leading to the loss of the bromoethyl side chain and the formation of a stable piperidinium fragment.
Safety and Handling
4-(2-Bromoethyl)piperidine hydrobromide is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
4-(2-Bromoethyl)piperidine is a versatile and valuable building block in the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its bifunctional nature, combining a robust piperidine scaffold with a reactive bromoethyl handle, provides medicinal chemists with a powerful tool for creating diverse libraries of compounds for biological screening. A thorough understanding of its chemical and physical properties, coupled with reliable synthetic and analytical methods, is essential for its effective utilization in the development of novel therapeutics.
References
- Holtschulte, C., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, e202100735.
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PubChem. 4-(2-Bromoethyl)piperidine. National Center for Biotechnology Information. Accessed March 30, 2026. [Link]
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Holtschulte, C., et al. (2022). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PMC. [Link]
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PubMed. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. National Library of Medicine. [Link]
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Organic Syntheses. β-BROMOETHYLAMINE HYDROBROMIDE. Accessed March 30, 2026. [Link]
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PubChem. 4-(2-Bromoethyl)piperidine. National Center for Biotechnology Information. Accessed March 30, 2026. [Link]
